2-[(Z)-(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl N-phenylcarbamate
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Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Z)-(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl N-phenylcarbamate typically involves the following steps:
Formation of the bicyclic ring: : The bicyclic ring structure is often constructed via cycloaddition reactions or intramolecular cyclization processes.
Introduction of the phenylcarbamate group: : This step generally involves the reaction of the bicyclic amine with phenyl isocyanate under controlled conditions to form the desired carbamate linkage.
Introduction of the (Z)-(2-chloro-6-fluorophenyl)methylidene group: : This part of the molecule is typically introduced through a condensation reaction between the appropriately substituted benzaldehyde derivative and the azabicyclo compound.
Industrial Production Methods: In industrial settings, the synthesis might be scaled up using continuous flow chemistry techniques, which allow for the precise control of reaction parameters and improved safety and efficiency. Common solvents used include dichloromethane, toluene, and acetonitrile, with reaction temperatures ranging from ambient to slightly elevated temperatures.
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions at the phenylcarbamate or azabicyclo octane moieties, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions might target the methylene or carbonyl groups using agents like sodium borohydride or lithium aluminum hydride.
Substitution: : The aromatic chlorine and fluorine atoms provide reactive sites for nucleophilic aromatic substitution, especially in the presence of strong nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: : Strong nucleophiles such as amines, thiols, or alkoxides.
Major Products: The major products of these reactions can vary, but typically include modified versions of the original compound with altered functional groups, such as hydroxyl, alkyl, or amino derivatives.
Chemistry
Utilized in the study of reaction mechanisms and synthetic methodologies.
Employed as a reference compound in spectroscopic analyses.
Biology
Investigated for its potential binding properties to biological macromolecules.
Studied for its effects on cellular processes and signal transduction pathways.
Medicine
Explored as a candidate for drug development due to its unique structural properties.
Industry
Utilized in the synthesis of specialized polymers and materials.
Employed as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(Z)-(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl N-phenylcarbamate is primarily dependent on its interaction with specific molecular targets:
Molecular Targets: : It interacts with enzymes, receptors, and other proteins within biological systems, influencing their activity or function.
Pathways Involved: : The pathways affected by this compound can include signal transduction pathways, enzyme inhibition or activation, and modulation of receptor binding.
Similar Compounds
2-[(Z)-(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl N-phenylcarbamate.
2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl N-phenylcarbamate.
2-[(Z)-(2-bromophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl N-phenylcarbamate.
Uniqueness: The compound’s uniqueness lies in the simultaneous presence of chloro and fluoro substituents on the aromatic ring, combined with the rigid azabicyclo octane core. This combination results in distinct physicochemical properties, such as enhanced lipophilicity and potential for selective biological activity.
That's your in-depth look at 2-[(Z)-(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[222]oct-3-yl N-phenylcarbamate
Properties
IUPAC Name |
[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl] N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O2/c22-17-7-4-8-18(23)16(17)13-19-20(14-9-11-25(19)12-10-14)27-21(26)24-15-5-2-1-3-6-15/h1-8,13-14,20H,9-12H2,(H,24,26)/b19-13- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBVTUQTZYATPT-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2=CC3=C(C=CC=C3Cl)F)OC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(/C2=C/C3=C(C=CC=C3Cl)F)OC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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